4-Acetyl-2,3,5,6-tetramethylbenzaldehyde
Description
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde is a polysubstituted aromatic compound characterized by a benzaldehyde core functionalized with acetyl and four methyl groups at the 2, 3, 5, and 6 positions. This structure imparts unique steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science.
Properties
CAS No. |
88339-45-1 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-acetyl-2,3,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-7-9(3)13(11(5)15)10(4)8(2)12(7)6-14/h6H,1-5H3 |
InChI Key |
ASFNDGWYQWFPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C=O)C)C)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2,3,5,6-tetramethylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,5,6-tetramethylbenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 4-Acetyl-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-Acetyl-2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 4-Acetyl-2,3,5,6-tetramethylbenzaldehyde depends on its specific application. In chemical reactions, the reactivity of the compound is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the acetyl group. These effects modulate the compound’s behavior in electrophilic and nucleophilic reactions.
Comparison with Similar Compounds
4-Bromo-2,3,5,6-tetramethylbenzaldehyde
- Molecular Formula : C₁₁H₁₃BrO.
- Functional Groups : Aldehyde, bromine, and four methyl groups.
- Key Differences : Replacement of the acetyl group with bromine alters electronic effects. Bromine’s electronegativity increases electrophilicity at the aldehyde group compared to the acetyl-substituted analog.
- Synthesis : Synthesized via methods analogous to phenyl borane derivatives, as described for related tetramethylbenzaldehydes.
- Applications : Serves as a halogenated intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Purity : Reported at 96% with a defined Collision Cross-Section (CCS) for structural characterization.
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
- Molecular Formula : C₁₂H₁₆Br₂.
- Functional Groups : Two bromomethyl groups instead of acetyl and aldehyde.
- Reactivity : Bromomethyl groups enable nucleophilic substitutions, facilitating the construction of heterocycles (e.g., antidiabetic piperidine derivatives).
- Applications : Key precursor in medicinal chemistry for bioactive molecule synthesis.
1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene
Ethyl 4-Amino-2,3,5,6-tetrafluorobenzoate
- Molecular Formula: C₉H₇F₄NO₂.
- Functional Groups: Amino, ester, and fluorine substituents.
- Electronic Effects : Fluorine’s electron-withdrawing nature contrasts with the electron-donating methyl groups in the target compound, affecting solubility and acidity.
- Applications : Explored in agrochemicals and fluorinated drug candidates.
Data Table: Key Properties of Compared Compounds
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